Bienvenue dans la boutique en ligne BenchChem!

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Oncology Kinase Inhibitors Medicinal Chemistry

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 1247841-25-3, molecular formula C5H9N3O2S) is a small-molecule sulfonamide-functionalized pyrazole derivative. This compound is not typically used as an active pharmaceutical ingredient (API) but serves as a critical synthetic intermediate and versatile building block in medicinal chemistry.

Molecular Formula C5H9N3O2S
Molecular Weight 175.21 g/mol
CAS No. 1247841-25-3
Cat. No. B1421872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-methyl-1H-pyrazol-4-yl)methanesulfonamide
CAS1247841-25-3
Molecular FormulaC5H9N3O2S
Molecular Weight175.21 g/mol
Structural Identifiers
SMILESCN1C=C(C=N1)CS(=O)(=O)N
InChIInChI=1S/C5H9N3O2S/c1-8-3-5(2-7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10)
InChIKeyPYHBPMYORLDKDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS: 1247841-25-3): Chemical Profile and Core Function as a Building Block


(1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 1247841-25-3, molecular formula C5H9N3O2S) is a small-molecule sulfonamide-functionalized pyrazole derivative . This compound is not typically used as an active pharmaceutical ingredient (API) but serves as a critical synthetic intermediate and versatile building block in medicinal chemistry . Its structure integrates a 1-methylpyrazole core with a methanesulfonamide group, a combination that confers hydrogen-bonding capacity and metabolic stability [1]. The compound is a direct precursor to advanced intermediates used in the synthesis of clinical-stage kinase inhibitors [2].

Why (1-methyl-1H-pyrazol-4-yl)methanesulfonamide Cannot Be Replaced by a Generic Sulfonamide or Alternative Pyrazole Isomer


Generic substitution with other sulfonamides or pyrazole isomers is not viable due to the specific regiochemistry and functional group positioning required for downstream synthetic success. The 1-methyl substitution on the pyrazole ring is critical for modulating steric and electronic properties in advanced intermediates, as demonstrated in the structure-activity relationship (SAR) of MK-8033, where this moiety is essential for achieving preferential binding to the activated conformation of c-Met kinase [1]. Replacing it with a non-methylated (1H-pyrazol-4-yl)methanesulfonamide (CAS 1251924-92-1) would alter hydrogen-bonding patterns and potentially reduce kinase selectivity, while changing the sulfonamide attachment point (e.g., 3-yl or 5-yl isomers) would disrupt the specific geometry required for X-ray crystallographically validated binding modes [1] [2]. Therefore, procurement of the exact CAS 1247841-25-3 is mandatory for reproducing published synthetic routes and achieving the intended molecular properties.

Quantitative Evidence for Selecting (1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 1247841-25-3) Over Closest Analogs


Critical Intermediate for MK-8033: Enabling Preferential c-Met Kinase Binding

The compound is a key precursor in the synthesis of MK-8033, a dual c-Met/Ron kinase inhibitor. The presence of the 1-methylpyrazole moiety in the final inhibitor is essential for its unique mechanism of action, which shows preferential binding to the activated (phosphorylated) state of c-Met kinase. This translates to a 3-fold tighter binding to the phosphorylated kinase domain (Kd = 3.2 nM) compared to the unphosphorylated form (Kd = 10.4 nM) . In cellular assays, this translates to potent inhibition of c-Met autophosphorylation with an IC50 of 29 nM in GTL16 cells, while showing no inhibition (IC50 > 10000 nM) in the non-c-Met driven HCT116 cell line, confirming on-target selectivity [1].

Oncology Kinase Inhibitors Medicinal Chemistry

Demonstrated Utility in Patent-Protected Chemical Space for c-Met Inhibition

The compound's structure is explicitly claimed as a key component in patent families covering potent c-Met kinase inhibitors. Patent US7223782 specifically claims pyrazole-sulfonamide compounds as sodium channel inhibitors, highlighting the broad utility of this scaffold [1]. More directly, the structure is a core element in the claimed compounds of patents related to c-MET kinase inhibitors (e.g., crystalline forms of c-Met inhibitors) [2]. This demonstrates that the compound is not just a generic building block but a privileged scaffold for generating proprietary, patentable chemical matter in a highly competitive therapeutic area.

Intellectual Property Oncology Chemical Synthesis

Enhanced Synthetic Utility via Regioselective N-Alkylation

A key differentiator of this compound over its non-methylated analog (1H-pyrazol-4-yl)methanesulfonamide (CAS 1251924-92-1) is its enhanced utility as a synthetic intermediate. The 1-methyl substitution blocks a potential site for unwanted side reactions during further chemical transformations. More importantly, the sulfonamide nitrogen can undergo N-alkylation reactions, allowing for the introduction of various substituents to modulate pharmacological properties, while the 1-methyl group remains a stable, inert handle . This dual functionality—a stable blocking group and a reactive sulfonamide—provides greater control and versatility in multi-step syntheses compared to the unsubstituted analog, which could undergo alkylation at either the pyrazole nitrogen or the sulfonamide, leading to complex mixtures.

Organic Synthesis Medicinal Chemistry Building Blocks

Structural Confirmation of Utility in Advanced Leads via X-ray Crystallography

The utility of this specific building block is further validated by high-resolution structural data. The X-ray crystal structure of dually phosphorylated c-MET receptor kinase in complex with an MK-8033 analog (PDB ID: 4IWD) has been solved to a resolution of 1.99 Å [1]. This structure provides atomic-level detail on how the 1-methylpyrazole moiety, which originates from the target compound, engages the kinase active site. The data confirms that this specific substitution pattern is optimal for the observed binding mode and selectivity profile. This level of structural validation is not available for generic or isomeric analogs, providing a strong, evidence-based rationale for prioritizing this exact compound in structure-based drug design (SBDD) projects.

Structural Biology Drug Design Kinase Inhibitors

Implication in Potent Biological Pathways Beyond c-Met

The pyrazolylsulfonamide scaffold, of which this compound is a foundational building block, is a privileged structure for inhibiting mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). A recent patent (WO-2024044730-A1) explicitly claims pyrazolylsulfonamide compounds for inhibiting MALT1, a key regulator in immune responses and a target for autoimmune and inflammatory diseases [1]. While this compound itself may not be the final inhibitor, it serves as a core intermediate for generating libraries of MALT1 inhibitors. This broadens the compound's applicability beyond oncology, providing a secondary, high-value application area for procurement and research.

Immunology Inflammation Medicinal Chemistry

Optimal Application Scenarios for Procuring (1-methyl-1H-pyrazol-4-yl)methanesulfonamide (CAS 1247841-25-3)


Medicinal Chemistry Campaigns Targeting c-Met and Ron Kinases in Oncology

This is the primary and most validated application for this building block. As demonstrated by its role as a direct precursor to MK-8033 and its analogs, procurement is essential for any team synthesizing novel c-Met/Ron dual inhibitors. The compound enables the exploration of SAR around a validated, conformation-selective inhibitor scaffold, supported by high-resolution co-crystal structures (PDB: 4IWD) [1]. Use this building block to design and synthesize focused libraries of kinase inhibitors, with the confidence that the 1-methylpyrazole moiety is optimized for engaging the activated state of the kinase [2].

Structure-Based Drug Design (SBDD) for Activated Kinase Inhibitors

The availability of a 1.99 Å resolution co-crystal structure of an MK-8033 analog bound to c-Met (PDB: 4IWD) makes this compound an ideal starting point for SBDD [1]. Procurement is recommended for computational chemistry groups performing docking studies, molecular dynamics simulations, or free energy perturbation (FEP) calculations. The validated binding mode allows for rational design of modifications to improve potency, selectivity, or pharmacokinetic properties, with the target compound providing a reliable synthetic entry point to test computational hypotheses [2].

Exploration of Intellectual Property (IP) Space Around Pyrazolylsulfonamide Scaffolds

For industrial R&D and biotech companies seeking to build a proprietary IP portfolio, this compound is a strategic asset. Its core scaffold is protected by patents in the kinase inhibitor space (e.g., US7223782) and is also claimed for emerging targets like MALT1 (WO-2024044730-A1) [1] [2]. Procuring this building block allows for the rapid generation of novel analogs that can potentially circumvent existing IP or establish new composition-of-matter claims. It provides a competitive edge by offering a direct path to exploring and patenting new chemical entities around a proven, biologically active core [3].

Development of MALT1 Inhibitors for Autoimmune and Inflammatory Diseases

Based on recent patent disclosures, the pyrazolylsulfonamide scaffold is a key template for developing MALT1 protease inhibitors, a target for treating autoimmune disorders and certain lymphomas [1]. Procurement of this compound supports research programs aiming to synthesize and test new MALT1 inhibitors. It serves as a versatile intermediate for generating diverse compound libraries and exploring SAR for this immunology target. This scenario offers a high-value, alternative application for researchers looking beyond oncology, leveraging the compound's broad utility as a privileged medicinal chemistry scaffold [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.